molecular formula C5H5NO6S2 B078297 Pyridine-3,5-disulfonic Acid CAS No. 13069-04-0

Pyridine-3,5-disulfonic Acid

Cat. No.: B078297
CAS No.: 13069-04-0
M. Wt: 239.2 g/mol
InChI Key: QRYROSZXZPINDI-UHFFFAOYSA-N
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Description

Pyridine-3,5-disulfonic acid is a chemical compound with the molecular formula C5H5NO6S2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two sulfonic acid groups attached to the third and fifth positions of the pyridine ring. This compound is known for its high solubility in water and its strong acidic properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyridine-3,5-disulfonic Acid are not well-documented in the literature. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biomolecule .

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyridine derivatives can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyridine derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is known that pyridine derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-3,5-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfuric acid at elevated temperatures. The reaction proceeds as follows: [ \text{C}_5\text{H}_5\text{N} + 2\text{H}_2\text{SO}_4 \rightarrow \text{C}_5\text{H}_3\text{N}(\text{SO}_3\text{H})_2 + 2\text{H}_2\text{O} ] This reaction is usually carried out at temperatures around 300°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient heat management and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,5-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridine-3,5-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Pyridine-2-sulfonic acid
  • Pyridine-4-sulfonic acid
  • Pyridine-3-sulfonic acid

Comparison: Pyridine-3,5-disulfonic acid is unique due to the presence of two sulfonic acid groups at specific positions on the pyridine ring. This structural feature imparts distinct chemical and physical properties, such as higher acidity and solubility in water, compared to its mono-sulfonated counterparts .

Properties

IUPAC Name

pyridine-3,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYROSZXZPINDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376552
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13069-04-0
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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